3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one
Description
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound featuring a fused indenopyrazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position. The 3,4-dimethoxyphenyl substituent likely contributes to its electronic and steric properties, influencing its biological and physicochemical behavior.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-13-8-7-10(9-14(13)23-2)16-15-17(20-19-16)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINMJPGKISUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the indene-1,3-dione, followed by cyclodehydration. The 3,4-dimethoxyphenyl group is introduced via the acyl substituent at position 2 of the indene-dione precursor. For example, 2-(3,4-dimethoxybenzoyl)indene-1,3-dione reacts with hydrazine hydrate in glacial acetic acid under reflux to yield the target compound.
Key Conditions
- Catalyst : Glacial acetic acid (3–5 drops per 15 mL solvent)
- Solvent : Methanol or ethanol
- Temperature : Reflux (70–80°C)
- Time : 7–9 hours for cyclization
Yield Optimization
- Purity Enhancement : Recrystallization from chloroform or ethyl acetate-ethanol mixtures improves purity to >95%.
- Regioselectivity : The electron-donating methoxy groups on the phenyl ring direct cyclization to the 3-position, minimizing isomer formation.
One-Pot Synthesis via Hydrazone Intermediate Formation
A modified approach involves the in situ generation of hydrazones, which undergo cyclization under acidic conditions. This method reduces isolation steps and improves atom economy.
Protocol from Benzothiazolyl Hydrazones
Benzothiazolyl hydrazones, formed by condensing 2-acylindene-1,3-diones with 2-hydrazinylbenzo[d]thiazoles, are cyclized in glacial acetic acid to yield the pyrazolone core. While this method originally targets antimicrobial agents, substituting the acyl group with 3,4-dimethoxybenzoyl adapts it for the target compound.
Advantages
- Functional Group Tolerance : Benzo[d]thiazole groups stabilize intermediates, enabling reactions with electron-deficient acyl systems.
- Yield : 72–88% after recrystallization.
Green Chemistry Approaches
Recent patents emphasize solvent-free or aqueous-phase reactions to enhance sustainability.
Aqueous-Phase Cyclocondensation
A Chinese patent (CN104628647A) describes a water-based synthesis of pyrazolones using 3,4-dimethylphenylhydrazine and ethyl acetoacetate. Adapting this method for 3,4-dimethoxyphenylhydrazine would involve:
- Dissolving 3,4-dimethoxyphenylhydrazine hydrochloride in water.
- Adding ethyl acetoacetate and heating under reflux (4 hours).
- Isolating the product via crystallization from isopropanol-water.
Benefits
- Reduced Solvent Use : Eliminates organic solvents except for final recrystallization.
- Yield Improvement : 85–90% due to minimized oxidation side reactions.
Catalytic Innovations
Nano-ZnO Catalyzed Synthesis
Nano-zinc oxide catalysts enable rapid cyclocondensation at room temperature. A reported protocol for 1,3,5-substituted pyrazoles achieves 95% yield in 2 hours. Applying this to indeno-pyrazolone synthesis could reduce energy costs.
Reaction Parameters
Comparative Analysis of Synthetic Methods
*Extrapolated from analogous pyrazole syntheses.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)indeno[2,3-d]pyrazol-4-one, also known as 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one, is a chemical compound with the molecular formula and a molecular weight of 306.32 . Research indicates that pyrazole derivatives, including those with structural similarities to the target compound, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties . Indane-1,3-dione, a building block used in various applications from bioactivity to electronics, shares a structural component with the compound of interest .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, research on pyrazoles and related compounds suggests potential applications in various fields:
- Antimicrobial Activity: Pyrazole carboxamides have demonstrated antifungal activity .
- Antimalarial Activity: Chloroquine-pyrazole analogs have shown promise as a new class of antimalarials .
- Anticancer Agents: Pyrazoles are considered promising anticancer agents, with studies testing pyrazoles in breast cancer cell lines and analyzing synergistic effects with doxorubicin . Certain pyrazolicchalcones have shown activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .
- Anti-inflammatory Activity: Certain pyrazole derivatives have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Indenopyrazol-4(1H)-one derivatives differ primarily in substituents at the 1- and 3-positions (Table 1). Key examples include:
Table 1: Structural Variations in Indenopyrazol-4(1H)-one Derivatives
Antibacterial and Antifungal Activity
- Thiazole-containing derivatives (e.g., 37a-l) exhibit antibacterial activity via interactions with lanosterol 14-demethylase, a fungal cytochrome P450 enzyme. Molecular docking reveals π-alkyl interactions between the pyrazole ring and Ile78, and π-anion interactions with Asp49 .
- Compound 134f (3-butyl-1-thiazole derivative) shows radical scavenging activity (IC50: 33.14 μg/mL), likely due to the electron-deficient thiazole ring stabilizing radical intermediates .
Enzyme Inhibition
- α-Amylase inhibition : Derivatives like 37c (IC50: 0.46 μM) rival the standard drug acarbose (IC50: 0.89 μM). The thiazole ring and alkyl chains optimize hydrophobic interactions with the enzyme active site .
- β1-Adrenergic blocking : Oxime ether derivatives (e.g., 7b) inhibit cardiac contraction via competitive antagonism of β1 receptors, highlighting the role of substituents at the 1-position .
The target compound’s 3,4-dimethoxyphenyl group may enhance α-amylase or antioxidant activity due to its electron-rich aromatic system, though direct data is needed.
Physicochemical Properties
- Melting Points : Benzo[d]thiazole derivatives (e.g., 4g: 170–174°C) have lower melting points compared to nitro-substituted analogs (e.g., 4a: 235–237°C) , suggesting that electron-withdrawing groups increase crystallinity.
- Spectral Data: IR and NMR spectra of related compounds confirm carbonyl (1725 cm⁻¹) and aromatic C-H (3410 cm⁻¹) stretches, with ¹H NMR shifts (δ 7.5–8.5 ppm) for indenopyrazole protons . The target compound’s dimethoxy groups would show distinct OCH3 signals near δ 3.8–4.0 ppm.
Biological Activity
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 222626-23-5
- Molecular Formula : C₁₉H₁₇N₃O₃
- Molecular Weight : 321.36 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 562.8 ± 50.0 °C
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown promising results against a range of pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 5a | - | - | Fungicidal |
| 10 | - | - | Antifungal |
In a study evaluating the antimicrobial activity of pyrazole derivatives, compound 7b exhibited the lowest Minimum Inhibitory Concentration (MIC), indicating strong bactericidal properties against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Notably, it has been assessed for its ability to inhibit cancer cell proliferation across multiple cancer types.
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| SUIT-2 (pancreatic cancer) | 13 | |
| DLD-1 (colorectal cancer) | 13 |
In vitro studies have revealed that the compound significantly inhibits cell migration and demonstrates potent activity against various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacteria, enhancing its effectiveness as an antimicrobial agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- A study conducted on various pyrazole derivatives indicated that those with methoxy substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- In another investigation focusing on anticancer properties, compounds similar to this compound demonstrated significant cytotoxic effects against human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Basic: What are the established synthetic routes for preparing 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one?
Answer:
The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:
- Step 1: Cyclocondensation of substituted hydrazines with indenone derivatives under acidic conditions to form the pyrazole ring.
- Step 2: Methoxylation of the phenyl group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
- Characterization: Confirmation via -NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm), IR (C=O stretch at ~1680 cm⁻¹), and LC-MS for purity .
Advanced: How can researchers optimize synthetic yield when low regioselectivity occurs during pyrazole ring formation?
Answer:
Regioselectivity challenges arise due to competing reaction pathways. Optimization strategies include:
- Temperature control: Lowering reaction temperatures (e.g., 0–5°C) to favor kinetic products.
- Catalyst screening: Using Lewis acids like ZnCl₂ or BF₃·Et₂O to direct electrophilic substitution.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
- Mechanistic validation: Monitoring intermediates via in-situ FTIR or HPLC to adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- - and -NMR: Assign methoxy groups (δ ~55 ppm for ) and aromatic protons (δ 6.8–7.5 ppm).
- X-ray crystallography: Resolves fused indeno-pyrazole conformation (e.g., dihedral angles between rings).
- HRMS: Confirms molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
- UV-Vis: Identifies π→π* transitions in the indeno-pyrazole system (~270–300 nm) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Acidic conditions (pH <3): Hydrolysis of the lactone ring occurs, detected via loss of C=O IR peaks.
- Alkaline conditions (pH >10): Demethoxylation observed, verified by -NMR signal disappearance at δ 3.8–4.0 ppm.
- Thermal stability: Decomposition above 200°C (TGA data), with exothermic DSC peaks indicating oxidative degradation.
- Recommendation: Store at 4°C in inert atmospheres for long-term stability .
Basic: What mechanisms underlie its reported biological activity?
Answer:
Preliminary studies on analogs suggest:
- Kinase inhibition: Interaction with ATP-binding pockets due to planar indeno-pyrazole core.
- Antioxidant activity: Methoxy groups act as radical scavengers (IC₅₀ ~20 µM in DPPH assays).
- Cytotoxicity: Apoptosis induction via mitochondrial pathway (caspase-3 activation in vitro) .
Advanced: How to resolve contradictions in reported IC₅₀ values across different cell lines?
Answer:
Discrepancies may arise from:
- Cell permeability: LogP (~2.5) affects uptake; use permeability enhancers (e.g., cyclodextrins).
- Metabolic stability: Hepatic microsome assays (e.g., rat S9 fractions) quantify degradation rates.
- Assay interference: Methoxy groups may quench fluorescence in viability assays; validate via orthogonal methods (MTT vs. resazurin) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2, PDB: 1H1P).
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR models: Corinate substituent electronic parameters (Hammett σ) with activity data .
Basic: Which analytical methods quantify this compound in complex matrices?
Answer:
- HPLC-DAD: C18 column, mobile phase: MeCN/H₂O (70:30), λ = 254 nm.
- LC-MS/MS: MRM transitions m/z 350→205 (CE 25 eV) for trace-level detection (LOQ 0.1 ng/mL).
- Validation: Follow ICH guidelines for linearity (R² >0.995) and recovery (85–115%) .
Advanced: How to design ecotoxicology studies for environmental risk assessment?
Answer:
- Tiered testing:
- Tier 1: Acute toxicity in Daphnia magna (48-h LC₅₀).
- Tier 2: Chronic effects on algae growth (72-h IC₅₀).
- Tier 3: Bioaccumulation studies (BCF via OECD 305).
- Fate analysis: Hydrolysis half-life (t₁/₂) in OECD 111 guidelines .
Advanced: How to address regiochemical challenges in synthesizing derivatives?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., Boc for amines) during functionalization.
- Directed C-H activation: Use Pd(OAc)₂ with directing groups (pyridine, amides) for selective coupling.
- Crystallography-guided design: Compare X-ray structures of intermediates to refine reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
